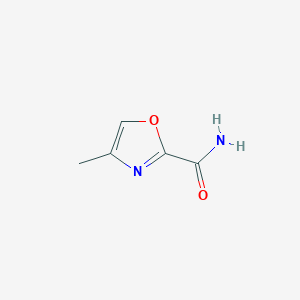
4-Methyl-2-oxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-oxazolecarboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxazolecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-2-aminophenol with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 4-Methyl-2-oxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed for reduction.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties.
科学的研究の応用
While a comprehensive article focusing solely on the applications of "4-Methyl-2-oxazolecarboxamide" is not available in the provided search results, here's what can be gathered about oxazoles and related compounds, along with their applications:
Oxazole Derivatives: Properties and Applications
Oxazole derivatives have a wide range of applications in various scientific fields due to their unique chemical structures and interactions . These interactions include hydrophobic effects, Vanderwaals forces, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bonds . Consequently, these derivatives are valuable in agricultural, biotechnology, medicinal, chemical, and material sciences .
Synthesis and Reactions
Various methods exist for synthesizing oxazole derivatives:
- Suzuki-Miyaura coupling reaction A one-pot Suzuki-Miyaura coupling reaction is used for producing 2,4,5-tri substituted oxazoles, involving a reaction between carboxylic acid .
- Arylation Oxazoles can act as catalysts in the creation of compounds through the direct arylation of 4-aryl/alkyl oxazoles .
- Davidson synthesis Purine-substituted oxazole derivatives can be formed with high yield using the Davidson synthesis, which combines initial chemicals in a 1:10 ratio with ammonium acetate, haloketone, and a purine derivative in acetic acid .
- Other methods Additional methods include combining para-substituted 2-bromoacetophenone and urea in DMF under MW irradiation . Also, phenyl boronic acid can be used as a catalyst in the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenyl boronic acid to synthesize biphenyl substituted oxazole derivatives .
Medicinal Applications
Oxazole-derived medicinal agents have been used clinically for various purposes :
- Clinically used compounds Examples include Linezolid, Furazolidone, Toloxatone, Oxaprozin, Ditazole, and Aleglitazar .
- Antimicrobial properties Oxazoles can be found in natural products from microorganisms and exhibit various pharmacological activities, including antidiabetic, anthelmintic, antifungal, antibacterial, anticonvulsant, antidepressant, antitubercular, and antitumor activities .
- Therapeutic potential Oxazole is a significant nucleus for developing new chemical substances with anti-inflammatory, antidiabetic, antiviral, antibacterial, anticancer, analgesic, and antihypertensive properties .
- Bioactive Design Oxazoles are used to design new biologically active compounds .
Patented Applications
Patented structures of oxazole show its therapeutic potential . Structure-activity relationship studies have revealed functional groups that enhance the physicochemical properties and interaction to target sites, increasing therapeutic activity .
Examples of Oxazole Derivatives
- 4-Methyl-2-phenyloxazole-5-carboxamide This compound has the molecular formula C11H10N2O2 .
- 2-Methyloxazole-4-carboxylic acid This is used as a reactant for solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides as human protease-activated receptor 2 affectors .
- New 4-methyl-1,3-oxazole compounds These reduce the effects of an injection of Freund's adjuvant in rats .
Monoterpenes
Monoterpenes consist of two isoprene units and naturally occur in plants and essential oils . They have antioxidant, anticancer, antidiabetic, and immunostimulant properties .
作用機序
The mechanism of action of 4-Methyl-2-oxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved often include inhibition of key enzymes or interference with cellular signaling processes.
類似化合物との比較
Oxazole: A basic heterocyclic compound with similar structural features.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Oxadiazole: A related compound with an additional nitrogen atom in the ring.
Uniqueness: 4-Methyl-2-oxazolecarboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 4-position and carboxamide group at the 2-position make it a versatile intermediate for further functionalization and application in various fields .
特性
分子式 |
C5H6N2O2 |
|---|---|
分子量 |
126.11 g/mol |
IUPAC名 |
4-methyl-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-9-5(7-3)4(6)8/h2H,1H3,(H2,6,8) |
InChIキー |
ZEEMQFFQICHHBU-UHFFFAOYSA-N |
正規SMILES |
CC1=COC(=N1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















